

# Understanding the molecular targets of Chlormidazole

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## Compound of Interest

Compound Name: Chlormidazole

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## An In-Depth Technical Guide on the Molecular Targets of Clotrimazole

A Note on Nomenclature: The user's query referenced "**Chlormidazole**." Based on extensive database searches, this appears to be a likely misspelling of "Clotrimazole," a widely studied imidazole antifungal agent. This guide will focus on the molecular targets of Clotrimazole.

## Introduction

Clotrimazole is a broad-spectrum antifungal agent belonging to the imidazole class of drugs.<sup>[1]</sup> Its primary mechanism of action involves the disruption of fungal cell membrane integrity by inhibiting a key enzyme in the ergosterol biosynthesis pathway.<sup>[2][3]</sup> Beyond its well-established antifungal properties, Clotrimazole has garnered significant attention for its effects on various human cellular targets, leading to investigations into its potential as an anticancer agent.<sup>[4][5]</sup> This technical guide provides a comprehensive overview of the molecular targets of Clotrimazole, presenting quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows for researchers, scientists, and drug development professionals.

## Primary Antifungal Target: Lanosterol 14 $\alpha$ -Demethylase (CYP51)

The principal molecular target of Clotrimazole in fungi is Lanosterol 14 $\alpha$ -demethylase, a cytochrome P450 enzyme encoded by the ERG11 gene.<sup>[3]</sup> This enzyme is a critical

component of the ergosterol biosynthesis pathway, which is essential for maintaining the structure and function of the fungal cell membrane.[\[2\]](#)

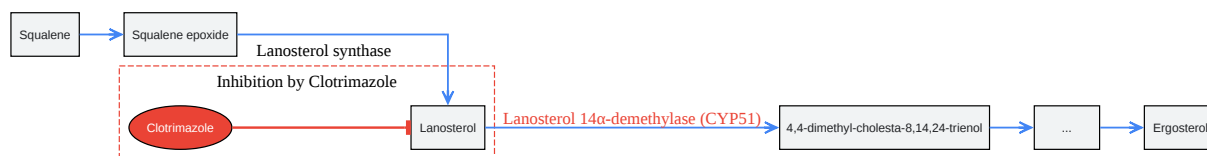
## Mechanism of Action

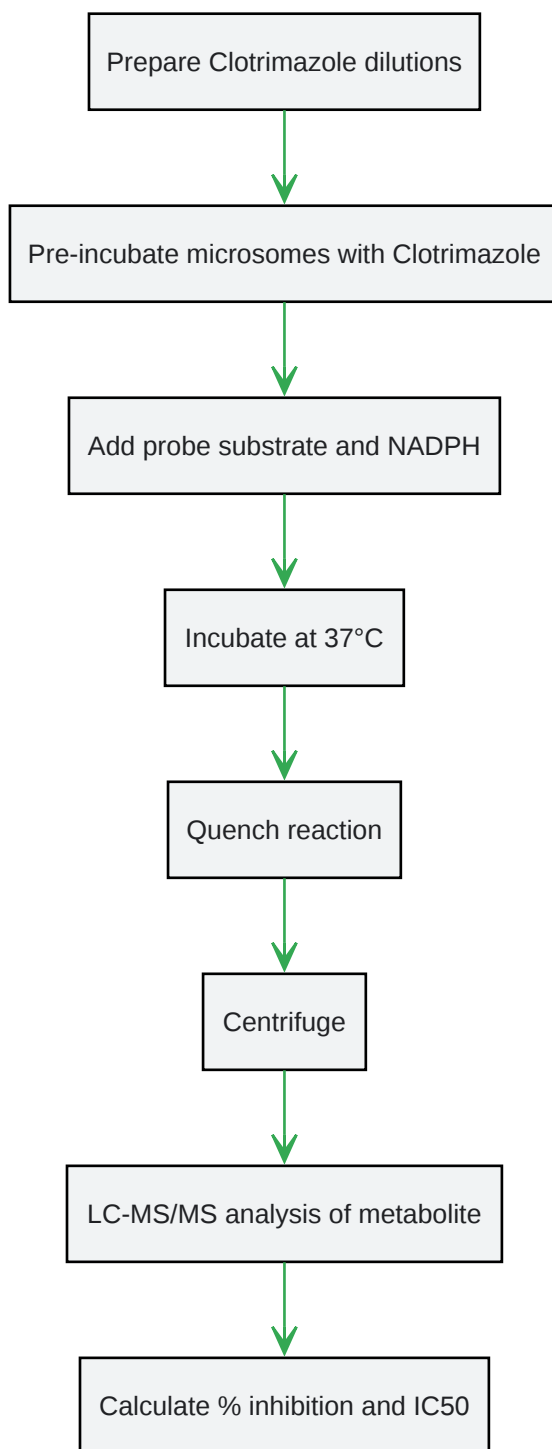
Clotrimazole inhibits CYP51, thereby blocking the conversion of lanosterol to 4,4-dimethyl-cholesta-8,14,24-trienol, a precursor of ergosterol.[\[2\]](#) This inhibition leads to a depletion of ergosterol and an accumulation of toxic methylated sterols in the fungal cell membrane, ultimately increasing membrane permeability and leading to fungal cell death.[\[3\]](#)

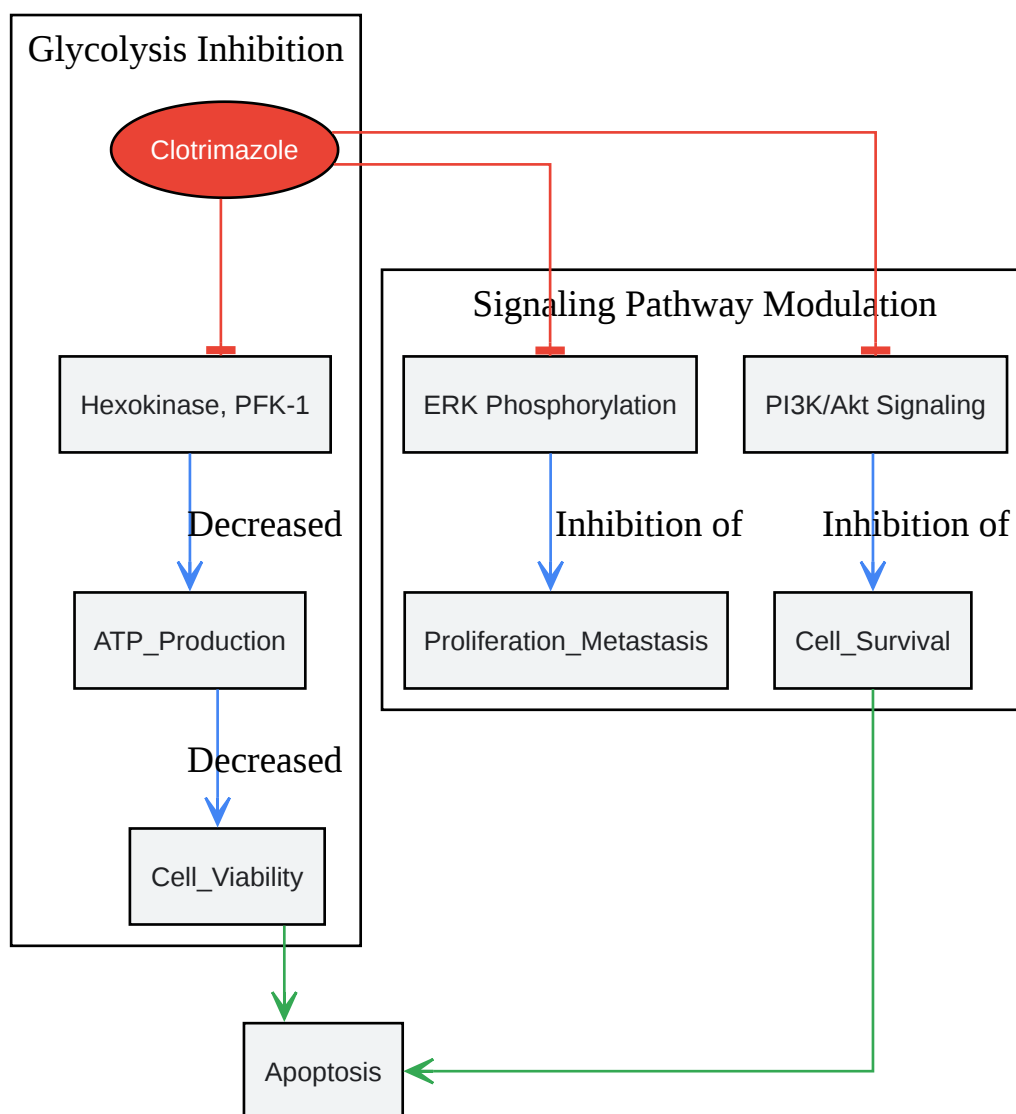
## Quantitative Data: Inhibition of Fungal CYP51

Target Organism	Target Enzyme	Parameter	Value (μM)	Reference(s)
Candida albicans	CYP51	IC50	0.1	<a href="#">[6]</a>
Candida albicans	CYP51	Kd	0.01-0.026	<a href="#">[7]</a>
Malassezia globosa	CYP51	IC50	0.15-0.35	<a href="#">[8]</a>
Malassezia globosa	CYP51	Kd	≤ 0.002	<a href="#">[8]</a>

## Signaling Pathway: Fungal Ergosterol Biosynthesis







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